molecular formula C16H17ClN4 B6460592 3-chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine CAS No. 2549035-88-1

3-chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine

Cat. No.: B6460592
CAS No.: 2549035-88-1
M. Wt: 300.78 g/mol
InChI Key: FUKFGYGXMKGYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine is a bicyclic heterocyclic compound featuring a pyridine core substituted at positions 3 and 2. The 4-position substituent comprises an octahydropyrrolo[3,4-b]pyrrole scaffold (a fully saturated fused pyrrole-pyrrole system) with a pyridin-2-yl group at its 5-position. This structure confers unique steric, electronic, and conformational properties, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c17-13-9-18-7-4-14(13)21-8-5-12-10-20(11-15(12)21)16-3-1-2-6-19-16/h1-4,6-7,9,12,15H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFGYGXMKGYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Framework

  • Target Compound: Contains an octahydropyrrolo[3,4-b]pyrrole fused to pyridine.
  • Analogues (Compounds 13–16) : Feature a pyrrolo[2,3-b]pyridine core, which is partially unsaturated (aromatic) and fused differently (positions 2,3 vs. 3,4 in the target) . This difference impacts electron distribution and planarity.

Substituent Profiles

Compound Core Structure Key Substituents Functional Impact
Target Compound Octahydropyrrolo[3,4-b]pyrrole - 3-Chloro (pyridine)
- 5-(Pyridin-2-yl) (pyrrolo-pyrrole)
Chloro: Electron-withdrawing; pyridyl: Enhances solubility and π-π interactions.
Compound 13 Pyrrolo[2,3-b]pyridine - 3-(Phenylmethanone)
- 5-(3,4-Dimethoxyphenyl)
- 1-Tosyl
Methoxy: Electron-donating; tosyl: Enhances stability during synthesis.
Compound 14 Pyrrolo[2,3-b]pyridine - 3-(Phenylmethanone)
- 5-(3,4-Dimethoxyphenyl)
Deprotected NH increases reactivity for downstream modifications.
Compound 15–16 Pyrrolo[2,3-b]pyridine - 3-Iodo, 5-Bromo
- 1-Tosyl (Compound 16)
Halogens: Enable cross-coupling reactions; tosyl aids in regioselective binding.

Physicochemical and Pharmacological Implications

  • Target Compound : The saturated pyrrolo-pyrrole system may improve metabolic stability compared to unsaturated analogues. The pyridyl substituent could enhance bioavailability through improved solubility.
  • Analogues: Electron-Donating Groups (e.g., 3,4-dimethoxyphenyl in 13–14): Increase lipophilicity but may reduce metabolic stability .

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